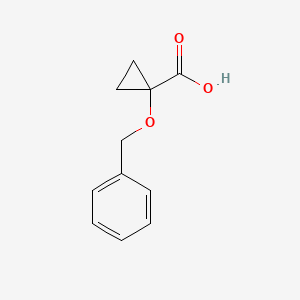![molecular formula C22H18N4O4S B2916989 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 305374-54-3](/img/structure/B2916989.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a complex organic molecule. It has been synthesized and characterized in various studies .
Synthesis Analysis
The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .Chemical Reactions Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .Physical And Chemical Properties Analysis
The compound has a molecular weight of 526.703 . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Scientific Research Applications
Scientific Research Applications of Chemical Compounds Similar in Structure or Function
While direct information on "N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide" is not available, compounds with similar structures or sulfonamide groups have been extensively studied in various fields:
Antibacterial Applications
Sulfonamides, such as those mentioned in studies related to bacterial meningitis treatment, have a long history of use in combating bacterial infections due to their ability to inhibit the synthesis of folic acid in bacteria (Rhoads, Svec, & Rohr, 1950).
Cancer Research
The metabolic pathways and the effects of compounds with sulfonamide groups have been explored in cancer research, highlighting the importance of understanding how these compounds interact with biological systems to potentially target cancer cells or protect against carcinogenic substances (Suzuki et al., 2008).
Pharmacokinetics Studies
Research on compounds like albendazole, which is structurally distinct but relevant due to its pharmacokinetic properties, sheds light on how similar compounds could be metabolized and distributed within the body, offering insights into designing drugs with optimal absorption, distribution, metabolism, and excretion characteristics (Schulz et al., 2019).
Environmental Exposure Assessment
Studies on the environmental exposure to organophosphorus and pyrethroid pesticides, utilizing urinary metabolite measurements, can inform the research on similar compounds by illustrating methodologies for assessing human exposure to various chemicals and understanding their potential health impacts (Babina et al., 2012).
Future Directions
Mechanism of Action
Target of Action
It was found that the compound was docked withAmpicillin-CTX-M-15 , suggesting that it might have potential activity against bacterial enzymes .
Mode of Action
The compound interacts with its target through various intermolecular interactions, including hydrogen bonding and π-ring interactions . These interactions stabilize the supramolecular assembly of the compound, which is crucial for its biological activity .
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-13-20(22(28)26(25(13)2)14-7-4-3-5-8-14)24-31(29,30)18-12-11-17-19-15(18)9-6-10-16(19)21(27)23-17/h3-12,24H,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXDKCLLWVXLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

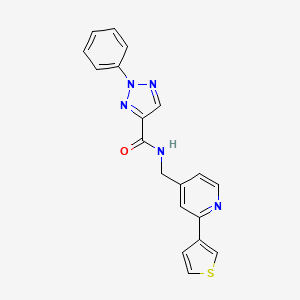
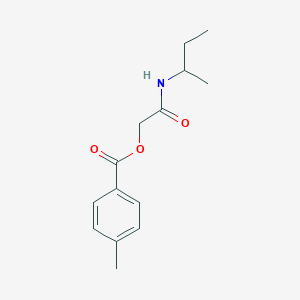


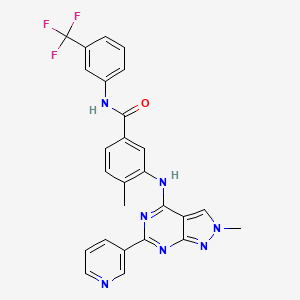
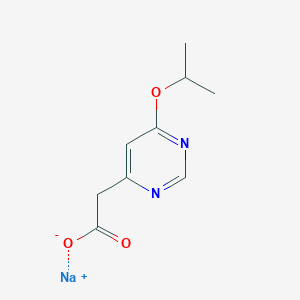
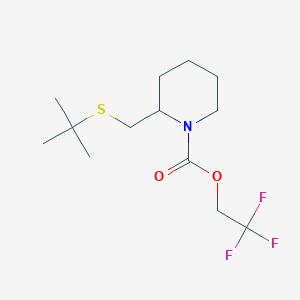
![9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2916917.png)
![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B2916918.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2916920.png)
![4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2916922.png)
![3-fluoro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B2916923.png)
![1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2916925.png)
